

Carzenide (SLC-0111) Application Notes

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Carzenide (SLC-0111, U-104) is a potent and selective inhibitor of carbonic anhydrase isoforms **CA IX** and **CA XII** with emerging applications in cancer therapy and preclinical research [1] [2]. This small-molecule benzenesulfonamide derivative exhibits a unique inhibitory profile, preferentially targeting tumor-associated CA isoforms over ubiquitously expressed off-target isoforms (CA I/II), making it a valuable chemical probe and therapeutic candidate [2].

Key Biochemical Properties & Isoform Selectivity

Carzenide inhibits CA IX and XII with high potency and demonstrates remarkable selectivity against off-target cytosolic isoforms CA I and II. This specificity is critical for minimizing side effects in therapeutic applications [2].

Table 1: Carbonic Anhydrase Isoform Inhibition Profile of **Carzenide**

CA Isoform	Inhibitory Constant (K_i , nM)	Cellular Localization	Primary Therapeutic Relevance
CA IX	45.1	Transmembrane	Hypoxic tumors, pH regulation
CA XII	4.5	Transmembrane	Hypoxic tumors, pH regulation
CA I	5080	Cytosolic	Off-target, minimal inhibition

CA Isoform	Inhibitory Constant (K_i , nM)	Cellular Localization	Primary Therapeutic Relevance
CA II	9640	Cytosolic	Off-target, minimal inhibition

Practical Research Applications

1. Investigating Tumor Acidosis and Metastasis **Carzenide** is widely used to study the role of CA IX/XII in tumor microenvironment acidification. It effectively blocks the catalytic conversion of CO_2 to H^+ and HCO_3^- , thereby disrupting pH gradients that drive invasion and metastasis [1]. In **4T1 murine breast cancer models**, **Carzenide** (50 mg/kg) treatment significantly delays primary tumor growth and inhibits metastasis formation [2].

2. Targeting Cancer Stem Cells (CSCs) **Carzenide** demonstrates efficacy in reducing the cancer stem cell (CSC) population. In orthotopic mouse models implanted with **MDA-MB-231 LM2-4Luc+ cells**, **Carzenide** (38 mg/kg) significantly reduced the CSC population, suggesting its potential use in combination therapies to prevent tumor recurrence [2].

3. In Vitro Mechanistic Studies **Carzenide** is utilized at concentrations of **10-50 μM** in cell-based assays to:

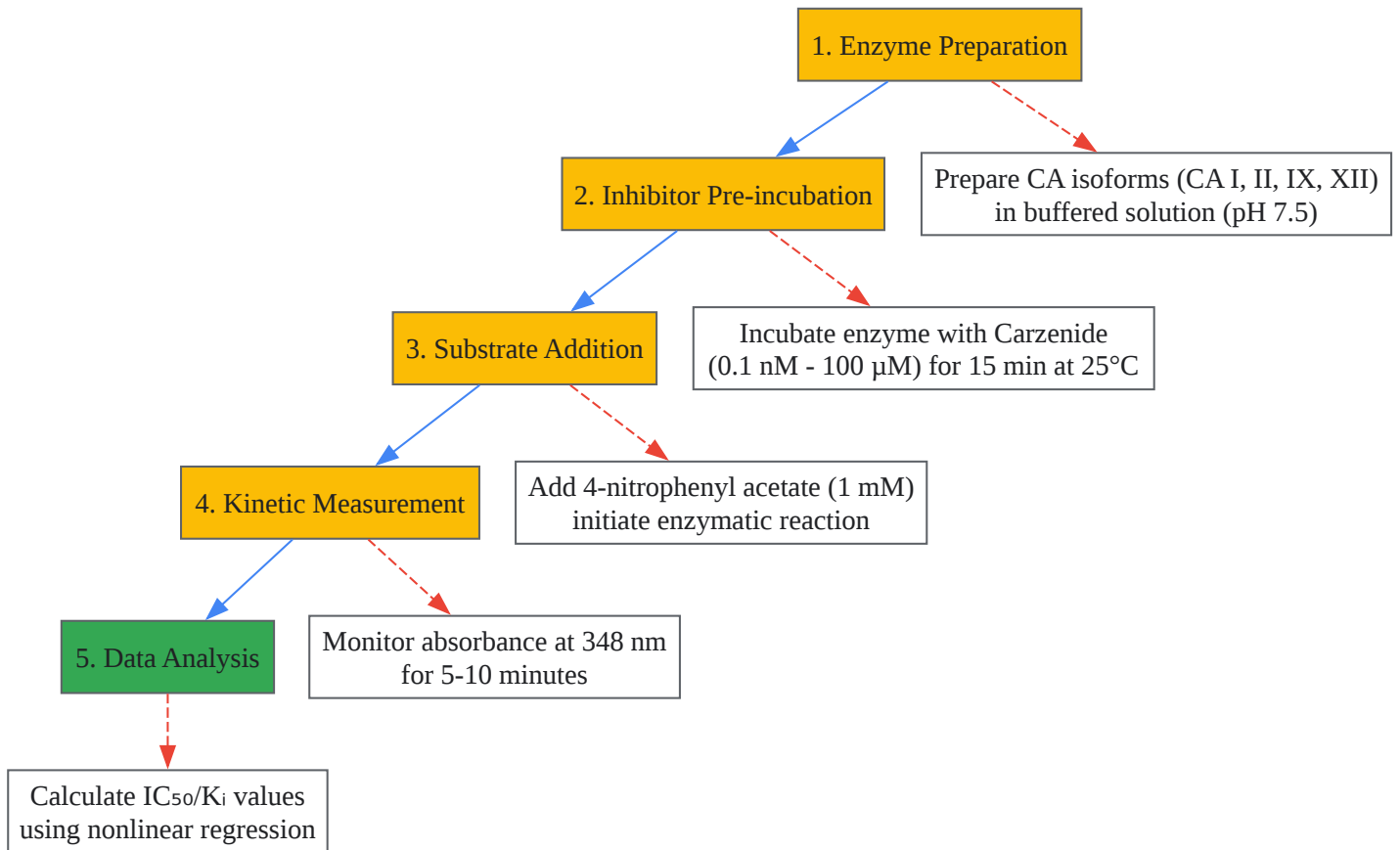
- **Inhibit mesenchymal transition** in cancer stem cells under hypoxic conditions [2]
- **Reduce cellular migration** in metastatic cell lines in a dose-dependent manner [2]
- **Modulate exosome activity** and intercellular communication within tumors [2]

Detailed Experimental Protocols

Protocol 1: In Vitro CA Inhibition Assay

Principle: This protocol measures esterase activity of CA isoforms using 4-nitrophenyl acetate as a substrate. Inhibitor potency is determined by the reduction in hydrolysis rate.

Workflow:



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Materials:

- Recombinant human CA isoforms (CA I, II, IX, XII)
- **Carzenide** (SLC-0111) stock solution (10 mM in DMSO)
- 4-nitrophenyl acetate substrate (1 mM in buffer)
- HEPES buffer (20 mM, pH 7.5)
- UV-Visible spectrophotometer or plate reader

Procedure:

- **Enzyme Preparation:** Dilute CA isoforms to 10-100 nM in HEPES buffer
- **Inhibitor Pre-incubation:** Mix enzyme with **Carzenide** (0.1 nM - 100 μM) for 15 min

- **Reaction Initiation:** Add 4-nitrophenyl acetate to a final concentration of 1 mM
- **Kinetic Measurement:** Monitor absorbance at 348 nm every 10-15 sec for 5-10 min
- **Data Analysis:** Calculate initial velocities, plot inhibitor concentration vs. activity, and determine IC_{50} using nonlinear regression. Convert to K_i using Cheng-Prusoff equation

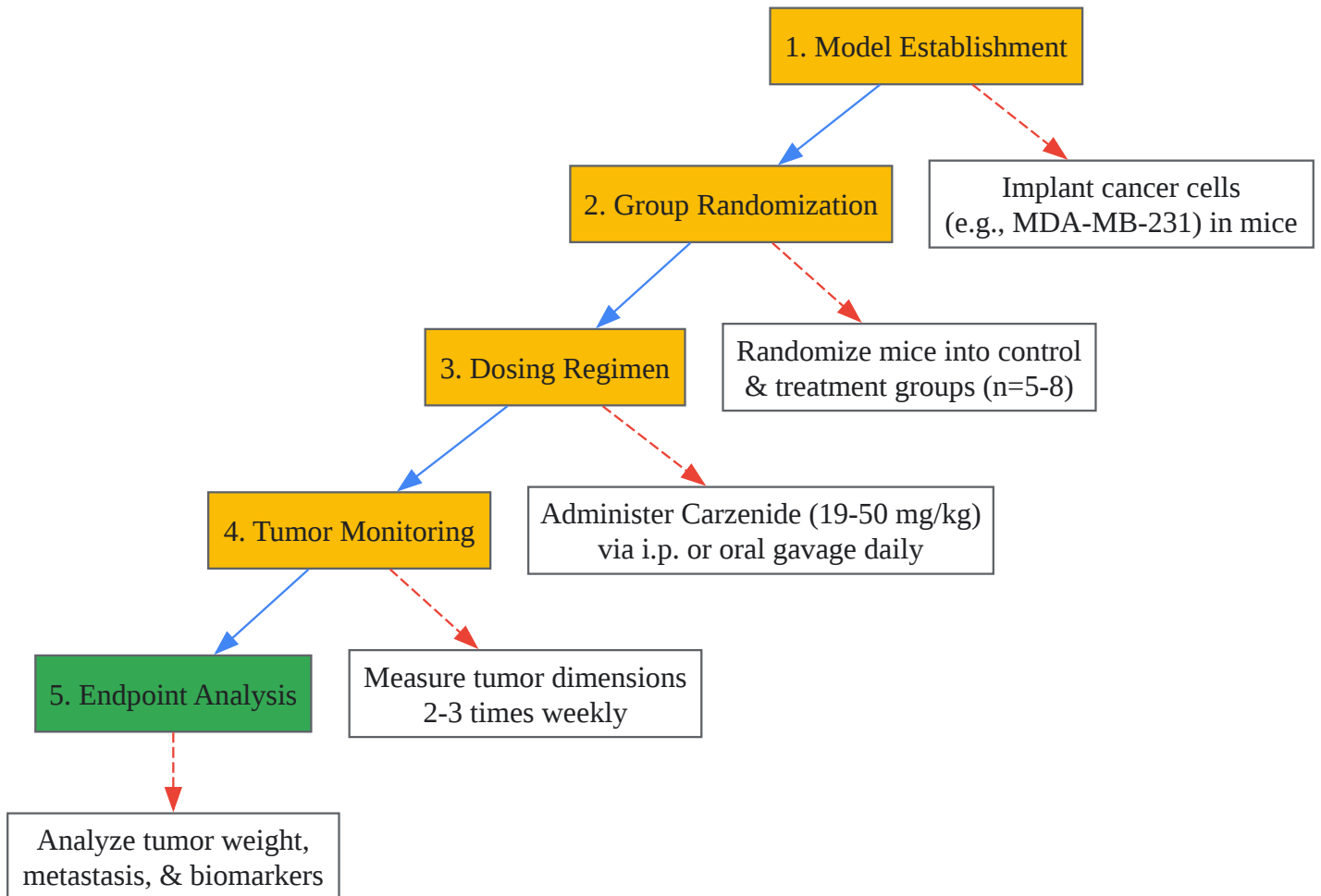
Technical Notes:

- Maintain DMSO concentration below 1% in all assays
- Include acetazolamide as a reference control
- Perform triplicate measurements for each concentration

Protocol 2: In Vivo Efficacy Study in Tumor Xenograft Models

Principle: This protocol evaluates **Carzenide**'s antitumor activity in immunocompromised mice bearing human tumor xenografts, measuring effects on primary tumor growth and metastasis.

Workflow:



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Materials:

- Immunocompromised mice (NOD/SCID or Balb/c)
- Human cancer cells (e.g., MDA-MB-231, 4T1)
- **Carzenide** formulated in vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Calipers for tumor measurement
- IVIS imaging system (for metastatic tracking)

Procedure:

- **Model Establishment:** Implant 1×10^6 cancer cells orthotopically into mammary fat pad
- **Group Randomization:** When tumors reach $\sim 100 \text{ mm}^3$, randomize mice into groups (n=5-8)

- **Dosing Regimen:** Administer **Carzenide** (19-50 mg/kg) daily via intraperitoneal injection or oral gavage
- **Tumor Monitoring:** Measure tumor dimensions 2-3 times weekly using calipers
- **Endpoint Analysis:** After 3-4 weeks, harvest tumors for weight measurement, histology, and biomarker analysis

Formulation Note: For in vivo studies, **Carzenide** is typically administered using a solubilization protocol with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].

Mechanism of Action: Carzenide Modulation of Tumor Signaling

Carzenide exerts its antitumor effects through selective inhibition of CA IX/XII in the tumor microenvironment, disrupting pH regulation and multiple downstream signaling pathways.

Critical Technical Considerations

1. Formulation Stability

- **Carzenide** stock solutions (10 mM in DMSO) are stable at -20°C for 6 months
- Avoid repeated freeze-thaw cycles; prepare single-use aliquots
- For in vivo studies, freshly prepare dosing solutions daily

2. Experimental Controls

- Include **acetazolamide** as a pan-CA inhibitor reference compound
- Use **untreated** and **vehicle-only** controls in animal studies
- Validate CA IX expression in tumor models via immunohistochemistry

3. Off-Target Effects Despite high selectivity, monitor potential off-target effects in phenotypic assays, particularly at concentrations >10 µM. Newer benzenesulfonamide derivatives with modified "tail" groups show promise for enhanced selectivity [1] [3].

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References

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2. U-104 (SLC-0111) | CA IX/XII Inhibitor [medchemexpress.com]
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